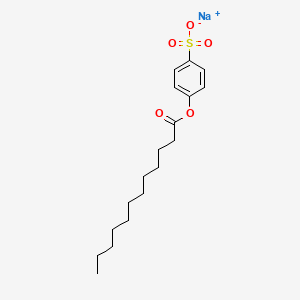

Sodium 4-(dodecanoyloxy)benzenesulfonate

Description

Contextualization within Anionic Surfactant Classes

Anionic surfactants are molecules that possess a negatively charged head group and are the most widely produced and used type of surfactant. wikiwand.com This broad category is further divided into several classes based on the nature of the hydrophilic head group, the most common being carboxylates, sulfates, and sulfonates.

Sodium 4-(dodecanoyloxy)benzenesulfonate falls under the sulfonate class. Unlike the more conventional linear alkylbenzene sulfonates (LAS), where a long alkyl chain is directly attached to the benzene (B151609) ring, acyl-oxybenzenesulfonates have an ester group (-COO-) linking the hydrophobic acyl chain to the aromatic ring. This structural feature places them in a distinct subgroup of anionic surfactants. The presence of the ester bond has significant implications for the surfactant's chemical stability and functionality.

Distinctive Molecular Architecture and its Implications for Research

The molecular architecture of this compound is characterized by three key components:

A long hydrophobic acyl chain: In this case, a dodecanoyl (C12) chain, which provides the necessary hydrophobicity for the molecule to interact with non-polar substances like oils and greases.

A central phenyl group with an ester linkage: The benzene ring acts as a rigid spacer, and the ester group connects the acyl chain to this aromatic core.

A hydrophilic sulfonate group: The sulfonate group (-SO₃⁻) is attached to the benzene ring and provides the strong water-solubility characteristic of anionic surfactants.

The most significant feature of this architecture is the ester linkage. Ester bonds are susceptible to hydrolysis, particularly under alkaline conditions, which can lead to the cleavage of the surfactant molecule into a carboxylate and a phenolsulfonate. researchgate.netresearchgate.net This susceptibility to cleavage is a key area of research. While in some applications this might be a disadvantage, in others it can be exploited. For instance, this "cleavable" nature can be advantageous for environmental degradation after use.

The specific positioning of the dodecanoyloxy group relative to the sulfonate group on the benzene ring also influences its surfactant properties. This defined structure allows for systematic studies into how modifications of the acyl chain length or the substitution pattern on the benzene ring affect properties such as critical micelle concentration (CMC), surface tension reduction, and detergency.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₈H₂₇NaO₅S |

| Molecular Weight | 378.46 g/mol |

Note: The following data is for the closely related compound Sodium Dodecylbenzenesulfonate (SDBS) and is provided for illustrative purposes due to the lack of publicly available data for this compound.

Surfactant Properties of Sodium Dodecylbenzenesulfonate (SDBS) at 25°C

| Parameter | Value |

| Critical Micelle Concentration (CMC) | Approximately 1.2 to 1.5 mmol/L |

| Surface Tension at CMC | Approximately 28-39 mN/m |

Historical Development and Evolution of Related Surfactant Chemistries

The history of synthetic surfactants began as an effort to overcome the limitations of traditional soaps, particularly their poor performance in hard water. The development of alkylbenzene sulfonates in the 1930s marked a significant milestone in the detergent industry. semanticscholar.org

The evolution of acyl-oxybenzenesulfonate chemistry is closely tied to the development of bleach activators for laundry detergents. In the mid-20th century, the use of perborate bleaches became common. These bleaches release hydrogen peroxide in the wash, but are most effective at high temperatures (above 60°C). researchgate.net To enable effective bleaching at lower temperatures, which is more energy-efficient and gentler on fabrics, bleach activators were developed. delamine.com

Acyl-oxybenzenesulfonates, such as sodium nonanoyloxybenzenesulfonate (SNOBS) and this compound (often referred to as DOBS or LOBS in patent literature), emerged as a key class of bleach activators. google.com These compounds react with the perhydroxyl anion from the bleach source in the alkaline wash liquor in a process called perhydrolysis to generate a peroxyacid. wikipedia.org The peroxyacid is a more potent bleaching agent at lower temperatures than hydrogen peroxide itself. The development of these ester-containing surfactants was therefore driven by the need for improved low-temperature bleaching performance in laundry detergents. Research in this area focused on optimizing the structure of the acyl chain and the leaving group (the phenolsulfonate moiety) to achieve the desired rate of perhydrolysis and bleaching efficacy.

Fundamental Principles Governing Surfactant Behavior Relevant to Acyl-Oxybenzenesulfonates

The behavior of this compound in solution is governed by the same fundamental principles that apply to all surfactants. These molecules are amphiphilic, meaning they possess both a water-loving (hydrophilic) head and a water-hating (hydrophobic) tail.

When introduced into water at low concentrations, these molecules tend to adsorb at interfaces, such as the air-water or oil-water interface, with their hydrophobic tails oriented away from the water. This adsorption disrupts the cohesive energy at the surface of the water, leading to a reduction in surface tension.

As the concentration of the surfactant increases, it reaches a point known as the critical micelle concentration (CMC) . wikipedia.org Above the CMC, the surfactant molecules spontaneously self-assemble into aggregates called micelles. In a typical micelle in an aqueous solution, the hydrophobic tails are sequestered in the core of the structure, away from the water, while the hydrophilic sulfonate head groups form the outer surface, interacting with the surrounding water molecules.

The formation of micelles is a dynamic equilibrium process and is crucial for the detergency function of surfactants. The hydrophobic core of the micelle can encapsulate oily and greasy dirt, lifting it from a surface and holding it in suspension in the wash water to be rinsed away.

For an acyl-oxybenzenesulfonate like this compound, a key additional principle is its chemical reactivity, specifically the hydrolysis of the ester bond. The rate of this hydrolysis is dependent on factors such as pH and temperature. libretexts.org In the context of its use as a bleach activator, this reactivity is essential for its function. However, for other potential applications, this instability might need to be considered and controlled.

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

89740-13-6 |

|---|---|

Molecular Formula |

C18H28NaO5S |

Molecular Weight |

379.5 g/mol |

IUPAC Name |

sodium;4-dodecanoyloxybenzenesulfonate |

InChI |

InChI=1S/C18H28O5S.Na/c1-2-3-4-5-6-7-8-9-10-11-18(19)23-16-12-14-17(15-13-16)24(20,21)22;/h12-15H,2-11H2,1H3,(H,20,21,22); |

InChI Key |

RGWSQFFKLUGPRO-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCC(=O)OC1=CC=C(C=C1)S(=O)(=O)[O-].[Na+] |

Canonical SMILES |

CCCCCCCCCCCC(=O)OC1=CC=C(C=C1)S(=O)(=O)O.[Na] |

Origin of Product |

United States |

Physicochemical and Colloidal Behavior: Advanced Mechanistic Investigations

Molecular Aggregation Phenomena and Dynamics

The behavior of amphiphilic molecules like Sodium 4-(dodecanoyloxy)benzenesulfonate in solution is dominated by their tendency to self-assemble into organized structures. This process is driven by the need to minimize unfavorable interactions between the hydrophobic alkyl tail and the aqueous solvent while maximizing favorable interactions for the hydrophilic sulfonate headgroup.

Mechanisms of Micellization and Associated Thermodynamic Principles

Micellization is a spontaneous and cooperative process that occurs above a specific concentration known as the Critical Micelle Concentration (CMC). Below the CMC, surfactant molecules exist predominantly as monomers. As the concentration increases to the CMC, the monomers rapidly associate to form spherical or ellipsoidal aggregates called micelles. In these structures, the hydrophobic tails are sequestered in the core, away from water, while the hydrophilic headgroups form a charged outer corona that interacts with the surrounding solvent.

The thermodynamics of this process can be described by key parameters such as the standard Gibbs free energy (ΔG°m), enthalpy (ΔH°m), and entropy (ΔS°m) of micellization. These values are often determined from the temperature dependence of the CMC.

Gibbs Free Energy of Micellization (ΔG°m): A negative ΔG°m value indicates that micellization is a spontaneous process. Studies on analogous anionic surfactants show that this value is consistently negative, with its magnitude increasing (becoming more negative) in the presence of certain additives, signifying a more favorable process. ajchem-a.com

Enthalpy of Micellization (ΔH°m): This parameter reflects the heat change associated with micelle formation. It involves contributions from the breaking of water's hydrogen-bonded structure around the hydrophobic tails (endothermic) and the formation of van der Waals interactions between the tails in the micelle core (exothermic).

The micellization process is thermodynamically favorable and highly spontaneous, as indicated by the negative correlation between the Gibbs free energy of micellization and increasing temperature. ajchem-a.com

Table 1: Thermodynamic Parameters of Micellization for Anionic Surfactants This table presents data for Sodium Dodecyl Sulphate (SDS) and Sodium Lauroyl Sarcosinate (SLS) as representative examples of anionic surfactant behavior.

| Surfactant | Condition | ΔG°m (kJ/mol) | Reference |

|---|---|---|---|

| Sodium Dodecyl Sulphate (SDS) | Aqueous Solution | -32.66 ± 0.28 | ajchem-a.com |

| Sodium Dodecyl Sulphate (SDS) | In presence of Procaine Hydrochloride | -36.12 ± 0.29 | ajchem-a.com |

| Sodium Lauroyl Sarcosinate (SLS) | Aqueous Solution | -34.67 ± 0.36 | ajchem-a.com |

| Sodium Lauroyl Sarcosinate (SLS) | In presence of Procaine Hydrochloride | -35.81 ± 0.45 | ajchem-a.com |

Formation of Higher-Order Self-Assembled Structures (e.g., Vesicles, Liquid Crystals)

At higher concentrations or under specific conditions (e.g., addition of co-solutes or counter-ions), the initial spherical micelles can transition into more complex, higher-order structures. These transitions are governed by molecular packing parameters that relate the headgroup area, volume, and length of the hydrophobic tail.

Vesicles: These are spherical, bilayer structures enclosing an aqueous core. Research on pseudogemini surfactants, formed through noncovalent interactions between positional isomers of Sodium Dodecyl Benzene (B151609) Sulfonate (SDBS) and an organic salt, has demonstrated a spontaneous phase transition from micelles to vesicles. nih.govfigshare.com In some cases, densely stacked, onion-like multilamellar vesicles with numerous layers can be fabricated. nih.govfigshare.com This transition highlights how modifying intermolecular interactions can drive the formation of more complex aggregates.

Liquid Crystals: In select mixtures of amphiphile and solvent, ordered nanostructured lyotropic liquid crystalline phases can form. rsc.org These phases, such as lamellar, hexagonal, and cubic, represent a state of matter intermediate between a crystalline solid and an isotropic liquid, possessing both order and fluidity. The formation and type of liquid crystalline phase are highly dependent on concentration, temperature, and the molecular geometry of the surfactant. researchgate.net Nanoparticle self-assembly at the interface of liquid crystal droplets can also occur, driven by an interplay between the liquid crystal's orientation and its bulk elasticity. nih.gov

Influence of Counter-Ion and Solvent Environment on Aggregation Behavior

The aggregation behavior of ionic surfactants is highly sensitive to the surrounding solvent environment, particularly the presence of electrolytes and the nature of the counter-ions.

Influence of Counter-Ions: The sodium (Na⁺) cation is the primary counter-ion for this compound. However, the introduction of other counter-ions, including organic ones, can significantly alter micellization. For instance, studies on similar anionic surfactants with organic counter-ions like diphenhydramine (B27) hydrochloride showed a marked decrease in the CMC. nih.gov This occurs because the added counter-ions can bind to the micellar surface, partially neutralizing the electrostatic repulsion between the anionic headgroups. This reduced repulsion allows micelles to form at a lower concentration. The binding efficiency varies with the counter-ion's structure, with some ions associating more strongly with the micelle's Palisade layer. nih.gov

Influence of Solvent Environment (Electrolytes): The addition of simple inorganic salts like Sodium Chloride (NaCl) or bases like Sodium Hydroxide (B78521) (NaOH) to the aqueous solution has a profound effect. In the presence of increased electrolyte concentration, the electrostatic double layer surrounding the ionic headgroups is compressed. nih.gov This compression reduces the electrostatic repulsion between headgroups, allowing the surfactant molecules to pack more tightly. nih.govnih.gov This effect generally lowers the CMC and can promote the transition from spherical to rod-like micelles or other phases.

Interfacial Adsorption and Film Formation Dynamics

A defining characteristic of surfactants is their ability to adsorb at interfaces, such as the boundary between air and water or oil and water. This adsorption is the fundamental mechanism behind their functions in wetting, emulsification, and detergency.

Adsorption at Air-Liquid and Liquid-Liquid Interfaces

Surfactant molecules spontaneously migrate to and orient themselves at interfaces to lower the system's free energy.

Adsorption at the Air-Liquid Interface: At an air-water interface, the hydrophobic tails of the surfactant molecules are directed towards the air phase, while the hydrophilic headgroups remain in the aqueous phase. The kinetics of this process are often diffusion-controlled, meaning the rate of adsorption is governed by the rate at which surfactant monomers diffuse from the bulk solution to the subsurface layer and then adsorb. researchgate.net Studies on hydroxyl-substituted alkylbenzene sulfonates show that the alkyl chains tend to spread out along the interface, leading to strong intermolecular interactions. mdpi.comnih.gov As the surface concentration increases, these chains may begin to extend into the air. mdpi.comnih.gov

Adsorption at the Liquid-Liquid Interface: At an oil-water interface, the hydrophobic tails penetrate the oil phase, with the headgroups remaining in the water. The presence of oil molecules can hinder the tiling and packing of the surfactant tails compared to the air-liquid interface. mdpi.comnih.gov The similarity in structure between the surfactant's hydrophobic tail and the oil phase can be beneficial for creating a more compact and ordered arrangement at the interface. nih.gov The effective distribution of the surfactant in the oil phase plays a crucial role in stabilizing the interface. nih.gov

Mechanisms of Interfacial Tension Reduction

The accumulation of surfactant molecules at an interface disrupts the cohesive energy between the solvent molecules, leading to a reduction in surface or interfacial tension (IFT). nih.gov This is a primary function of surfactants.

The mechanism involves several key factors:

Molecular Packing and Electrostatic Interactions: The efficiency of IFT reduction is closely linked to how densely the surfactant molecules can pack at the interface. Adding electrolytes like NaOH can compress the electric double layer of the hydrophilic groups, weakening electrostatic repulsion and allowing for a higher interfacial concentration of surfactant molecules, which initially lowers IFT. nih.gov

Concentration Effect: As the bulk surfactant concentration increases towards the CMC, the interface becomes more populated, and the IFT progressively decreases. Beyond the CMC, the IFT typically remains relatively constant as additional surfactant molecules form micelles in the bulk phase rather than further populating the interface.

Salting-Out Effect: While moderate electrolyte concentrations are beneficial, very high concentrations can have a "salting-out" effect. This can drive surfactant molecules into the oil phase, which for some water-soluble surfactants, can lead to a further decrease in IFT, while for others, the effect might be less pronounced. nih.gov There is an optimal electrolyte concentration beyond which the IFT may begin to increase again as the interfacial film becomes less stable. nih.gov The combination of surfactants with nanoparticles and low salinity brine has also been shown to be an effective strategy for achieving ultra-low IFT. e3s-conferences.org

Formation and Stability of Monolayer and Multilayer Films

The formation of monolayer and multilayer films is a characteristic behavior of amphiphilic molecules like this compound at interfaces.

Monolayer Formation: At an air-water interface, it is expected that this compound molecules would orient themselves with their hydrophilic sulfonate heads in the aqueous phase and their hydrophobic dodecanoyloxybenzene tails directed towards the air. This arrangement minimizes the free energy of the system by reducing the unfavorable contact between the hydrophobic tails and water. The stability of such a Langmuir film is governed by the balance of intermolecular forces, including van der Waals interactions between the hydrophobic tails and electrostatic repulsion between the anionic headgroups. The presence of the ester group in the hydrophobic tail may influence the packing and orientation of the molecules within the monolayer compared to simple alkyl chains.

Multilayer Film Stability: Multilayer films of surfactants can be fabricated using techniques like the Langmuir-Blodgett method, where monolayers are successively transferred from a liquid-gas interface onto a solid substrate. The stability of these multilayer assemblies is contingent on the interactions between adjacent layers. For anionic surfactants, the incorporation of oppositely charged species, such as polycations, can significantly enhance multilayer film stability through strong electrostatic attractions. The resulting films can exhibit a high degree of structural order.

It is anticipated that the stability of multilayer films composed of this compound could be influenced by factors such as the pH of the subphase and the presence of electrolytes, which can screen the electrostatic repulsions between the sulfonate headgroups.

Solubilization Mechanisms within Organized Media

Above a certain concentration, known as the critical micelle concentration (CMC), surfactant molecules in an aqueous solution self-assemble into organized structures called micelles. These micelles possess a hydrophobic core and a hydrophilic corona, enabling them to solubilize water-insoluble substances.

The solubilization capacity of this compound micelles is expected to be influenced by several factors. The hydrophobic core, formed by the dodecanoyloxybenzene tails, would be the primary site for the solubilization of nonpolar molecules. The size of this hydrophobic core is a key determinant of the solubilization power. nih.gov The ester functionality within the hydrophobic tail may also play a role in the solubilization of certain guest molecules through specific interactions.

Research on analogous surfactants has shown that the solubilization of hydrophobic dyes increases with the concentration of the surfactant above its CMC. nih.gov Generally, nonionic surfactants tend to have a higher solubilization capacity than ionic surfactants because they can accommodate guest molecules in both the hydrophobic core and the headgroup shell. nih.gov For anionic surfactants like this compound, the solubilization of hydrophobic compounds is primarily driven by their incorporation into the micellar core.

The table below, based on data for analogous surfactants, illustrates the effect of surfactant structure on solubilization capacity.

| Surfactant Type | Hydrophobic Tail | Headgroup | Expected Solubilization Trend |

| Anionic | Long Alkyl Chain | Sulfonate | Good |

| Nonionic | Long Alkyl Chain | Polyoxyethylene | Excellent |

| Cationic | Long Alkyl Chain | Quaternary Ammonium | Good |

This table presents expected trends based on general surfactant behavior.

Emulsification and Dispersion Mechanisms in Heterogeneous Systems

This compound is anticipated to be an effective emulsifying agent due to its amphiphilic nature. Emulsification is the process of stabilizing a mixture of two immiscible liquids, such as oil and water, by reducing the interfacial tension between them and forming a protective film around the dispersed droplets.

The mechanism of emulsification by this surfactant would involve its adsorption at the oil-water interface. The hydrophobic tails would penetrate the oil phase, while the hydrophilic sulfonate heads would remain in the aqueous phase. This creates a barrier that prevents the coalescence of the dispersed droplets. The effectiveness of an emulsifier is often related to its ability to rapidly adsorb to the interface and create a stable interfacial film. Studies on similar anionic surfactants have shown that they are effective in forming and stabilizing oil-in-water emulsions. nih.gov

The stability of emulsions formed with this compound would be influenced by factors such as the concentration of the surfactant, the oil-to-water ratio, temperature, and the presence of electrolytes. The electrostatic repulsion between the anionic headgroups at the surface of the oil droplets contributes significantly to the stability of the emulsion.

Interaction with Macromolecular and Polyelectrolyte Systems

The interaction between surfactants and macromolecules, particularly oppositely charged polyelectrolytes, is a field of significant interest due to its relevance in various industrial applications.

It is expected that this compound, being an anionic surfactant, would exhibit strong electrostatic interactions with cationic polyelectrolytes. This interaction is often cooperative, meaning the binding of one surfactant molecule to the polymer chain facilitates the binding of subsequent molecules. This can lead to the formation of polymer-surfactant complexes with unique properties.

The association between the surfactant and the polyelectrolyte is driven by both electrostatic attraction and hydrophobic interactions between the surfactant tails. nih.gov The presence of the polyelectrolyte can induce the formation of surfactant aggregates, or micelles, at concentrations below the surfactant's normal CMC. These complexes can exhibit a range of structures and phase behaviors depending on the concentrations of the components, the charge density of the polyelectrolyte, and the ionic strength of the solution. nih.gov

The interaction of this compound with non-ionic polymers is also possible, primarily driven by hydrophobic interactions. However, these interactions are generally weaker than those with oppositely charged polyelectrolytes.

The table below summarizes the expected interactions based on the nature of the macromolecule.

| Macromolecule Type | Driving Force of Interaction | Expected Outcome |

| Cationic Polyelectrolyte | Electrostatic Attraction & Hydrophobic Interaction | Strong complex formation |

| Non-ionic Polymer | Hydrophobic Interaction | Weaker association |

| Anionic Polyelectrolyte | Electrostatic Repulsion | Minimal interaction |

This table outlines the anticipated interactions based on general principles of polymer-surfactant systems.

Stability and Degradation Pathways in Diverse Environments

Hydrolysis Kinetics and Mechanisms of the Ester Linkage

The ester linkage is the most probable point of initial hydrolytic cleavage in Sodium 4-(dodecanoyloxy)benzenesulfonate, yielding 4-hydroxybenzenesulfonate (B8699630) and dodecanoic acid. The rate and mechanism of this hydrolysis are strongly dependent on pH and temperature.

The stability of the ester bond in this compound is significantly influenced by pH. Like most esters, it is susceptible to both acid-catalyzed and base-catalyzed (saponification) hydrolysis. The hydrolysis rate is generally lowest in the neutral to slightly acidic pH range (pH 4-6) and increases significantly under strongly acidic or alkaline conditions.

Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by a water molecule. Under alkaline conditions, hydrolysis proceeds via direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, which is a more rapid process. For related aryl benzenesulfonates, alkaline hydrolysis has been shown to proceed via a two-step mechanism involving a pentavalent intermediate. nih.gov

Temperature has a pronounced effect on hydrolysis rates. An increase in temperature provides the necessary activation energy for the reaction, accelerating hydrolysis across all pH levels. researchgate.net In high-temperature water, the hydrolysis of esters can be significant even at neutral pH, as water itself can act as a more effective nucleophile. researchgate.netpsu.eduacs.org

| Parameter | Effect on Hydrolytic Stability | Mechanism |

| Low pH (Acidic) | Decreased stability | Acid catalysis: Protonation of carbonyl oxygen followed by nucleophilic attack by water. |

| Neutral pH | Relatively high stability | Slow, uncatalyzed hydrolysis by water. |

| High pH (Alkaline) | Significantly decreased stability | Base-catalyzed hydrolysis (saponification): Nucleophilic attack by hydroxide ion. |

| Increasing Temperature | Decreased stability | Provides activation energy, increasing the rate of all hydrolysis pathways. researchgate.net |

This table provides a qualitative summary of the expected influence of pH and temperature on the hydrolytic stability of the ester linkage in this compound based on general principles of ester hydrolysis.

The hydrolysis of aryl esters like this compound can be catalyzed by various means beyond simple acid or base catalysis. Metallomicellar systems, for instance, have been shown to catalyze the cleavage of aryl esters. acs.org In these systems, a metal ion, such as Copper(II), complexed with a surfactant can facilitate hydrolysis at neutral pH by coordinating with the ester and activating a water molecule for nucleophilic attack. acs.org

Furthermore, synthetic catalysts designed to mimic enzymes (artificial esterases) can achieve selective hydrolysis of nonactivated aryl esters at neutral pH. nih.govnih.govacs.org These catalysts may operate through cooperative mechanisms, such as using a thiourea (B124793) group to stabilize the transition state (mimicking an oxyanion hole) and a nearby basic group to act as a nucleophile. nih.gov Other mimics of aspartic proteases use a pair of carboxylic acids to activate a water molecule for nucleophilic attack on the ester. nih.govacs.org

Chemical Degradation Pathways (e.g., Oxidation, Photodegradation)

Beyond hydrolysis, this compound can be degraded through chemical pathways, primarily initiated by highly reactive species like hydroxyl radicals (•OH) or through photodegradation.

Advanced oxidation processes (AOPs), which generate powerful oxidizing agents like hydroxyl radicals, are effective in degrading aromatic compounds. The sonochemical degradation of benzenesulfonic acid, the core structure of the target molecule, proceeds through attack by •OH radicals. nih.gov This attack on the aromatic ring leads to the formation of hydroxylated intermediates. nih.gov For this compound, radical attack could occur on the benzene (B151609) ring, the ester group, or the alkyl chain.

The reaction of •OH with the benzene ring likely forms hydroxycyclohexadienyl-type radicals as immediate intermediates. nih.gov The ester group and the attached alkyl chain are also susceptible. In the presence of oxygen, carbon-centered radicals formed on the polymer backbone can rapidly form peroxyl radicals (ROO•). researchgate.net These can further react to form alkoxy radicals (RO•), which can lead to chain scission and the formation of various smaller molecules. copernicus.org

The degradation of this compound via radical-mediated processes is expected to produce a complex mixture of intermediates and final products. Based on studies of related compounds, the following products can be anticipated:

Initial Hydroxylation Products: Attack of hydroxyl radicals on the aromatic ring would lead to the formation of mono- and di-hydroxylated derivatives of this compound. nih.gov

Ring Cleavage Products: Subsequent reactions can lead to the opening of the aromatic ring, forming various aliphatic carboxylic acids and aldehydes.

Ester Cleavage Products: Radical attack can also lead to the cleavage of the ester bond, producing 4-hydroxybenzenesulfonate (or its hydroxylated derivatives) and degradation products from the dodecanoyl moiety.

Desulfonation Products: The sulfonate group can be cleaved from the aromatic ring, releasing sulfate (B86663) ions into the solution. nih.gov

| Degradation Pathway | Potential Intermediates | Potential Final Products |

| Hydroxyl Radical Attack | Hydroxylated benzenesulfonates, Phenoxy radicals, Hydroxycyclohexadienyl radicals nih.gov | Simpler aliphatic acids, Aldehydes, Carbon dioxide, Water, Sulfate ions |

| Photodegradation | Excited state molecules, Radical ions | Ring-opened products, Products of ester and alkyl chain fragmentation |

This table summarizes potential intermediates and products from the chemical degradation of this compound.

Biotransformation and Biodegradation Mechanisms

The biodegradation of this compound in the environment is expected to proceed via enzymatic pathways in microorganisms. The most probable mechanism involves a two-stage process: initial cleavage of the ester bond followed by degradation of the resulting components.

Studies on the microbial degradation of similar aryl carbonates show that intracellular hydrolase enzymes can cleave the ester-like linkage, releasing the alcohol and phenol (B47542) components, which are then further metabolized. nih.gov Applying this to this compound, an esterase would likely hydrolyze the compound into:

Dodecanoic acid: A common fatty acid that is readily biodegradable by most organisms via the β-oxidation pathway.

Sodium 4-hydroxybenzenesulfonate: An aromatic sulfonate.

The biodegradation of aromatic sulfonates like benzene sulfonate and toluene (B28343) sulfonate has been well-studied. nih.govresearchgate.net The typical pathway begins with an attack by a dioxygenase enzyme, which hydroxylates the ring to form a catechol. nih.gov This is followed by desulfonation (release of the sulfite/sulfate group) and subsequent ring cleavage by another dioxygenase (e.g., catechol 2,3-dioxygenase), leading to intermediates that can enter central metabolic pathways. researchgate.netnih.gov Therefore, the 4-hydroxybenzenesulfonate produced from the initial hydrolysis would be further degraded through these established pathways.

| Proposed Pathway | Initial Enzymatic Step | Key Intermediates | Final Products |

| Primary Ester Hydrolysis | Esterase/Hydrolase | Dodecanoic acid, Sodium 4-hydroxybenzenesulfonate | Carbon dioxide, Water, Sulfate ions, Biomass |

| Followed by Aromatic Degradation | Dioxygenase | 4-Methylcatechol, 2-hydroxymuconic semialdehyde researchgate.net | Pyruvate, Acetaldehyde researchgate.net |

This table outlines the most probable biotransformation pathway for this compound.

Microbial Degradation Pathways in Aquatic and Soil Matrices

While specific studies on the microbial degradation of this compound are not extensively documented, the degradation pathway can be inferred from the breakdown of structurally similar compounds. The molecule consists of three key components: a dodecanoic acid chain, a phenyl ester linkage, and a benzenesulfonate (B1194179) group. The microbial degradation is expected to proceed in a stepwise manner, targeting these components.

The initial and most crucial step in the degradation of this compound is the enzymatic hydrolysis of the ester bond. This reaction is catalyzed by microbial esterases, which are widespread in various microbial populations in both soil and aquatic environments. This hydrolysis would cleave the molecule into two primary intermediates: 4-hydroxybenzenesulfonate and dodecanoic acid.

Following the initial hydrolysis, the two resulting intermediates are further degraded through separate metabolic pathways:

Degradation of 4-hydroxybenzenesulfonate: The breakdown of this aromatic sulfonate is initiated by a desulfonation step. Microorganisms capable of utilizing aromatic sulfonates as a sulfur source can cleave the sulfonate group, often through the action of mono- or dioxygenase enzymes. This results in the formation of a dihydroxylated aromatic compound, such as catechol or hydroquinone. Subsequently, the aromatic ring undergoes cleavage, a reaction also catalyzed by dioxygenases, leading to the formation of aliphatic carboxylic acids that can then enter central metabolic pathways like the Krebs cycle.

Degradation of Dodecanoic Acid: Dodecanoic acid, a 12-carbon saturated fatty acid, is a readily biodegradable compound for many microorganisms. It is catabolized through the well-established β-oxidation pathway. In this cyclic process, the fatty acid chain is shortened by two carbon atoms in each cycle, producing acetyl-CoA. The acetyl-CoA then enters the citric acid cycle to be completely oxidized to carbon dioxide and water, generating energy for the microbial cell.

Table 1: Postulated Microbial Degradation Pathway of this compound

| Step | Reaction | Key Enzymes Involved (Postulated) | Products |

| 1 | Ester Hydrolysis | Esterase | 4-hydroxybenzenesulfonate and Dodecanoic acid |

| 2a | Desulfonation and Aromatic Ring Cleavage of 4-hydroxybenzenesulfonate | Monooxygenases, Dioxygenases | Aliphatic carboxylic acids |

| 2b | β-Oxidation of Dodecanoic Acid | Acyl-CoA synthetase, Acyl-CoA dehydrogenase, etc. | Acetyl-CoA |

| 3 | Central Metabolism | Enzymes of the Citric Acid Cycle and Oxidative Phosphorylation | Carbon dioxide, Water, and Biomass |

Factors Affecting Biodegradability

The rate and extent of the biodegradation of this compound are influenced by a combination of factors related to its molecular structure and the prevailing environmental conditions.

Molecular Structure:

The structure of an organic compound is a primary determinant of its biodegradability. For this compound, several structural features are noteworthy:

Ester Linkage: The presence of an ester bond makes the initial step of degradation relatively facile, as esterases are common microbial enzymes. This contrasts with the more recalcitrant ether linkages found in some other surfactants.

Alkyl Chain: The long, linear dodecyl chain is generally amenable to biodegradation via β-oxidation. Branching in the alkyl chain, which is not present in this molecule, is known to significantly hinder biodegradability.

Sulfonate Group: The sulfonate group on the aromatic ring can influence biodegradability. While it increases water solubility, which can enhance bioavailability, the carbon-sulfur bond is generally stable. The position of the sulfonate group on the benzene ring can also impact the ease of enzymatic attack. The presence of sulfonate groups on aromatic rings can sometimes render compounds inhibitory to microbial growth. researchgate.net

Environmental Conditions:

The environment in which the compound is present plays a critical role in the activity of the microbial populations responsible for its degradation. Key environmental factors include:

Temperature: Microbial activity is highly dependent on temperature, with optimal degradation rates occurring within a specific temperature range for the active microbial community. Generally, warmer temperatures, up to a certain point, increase metabolic rates and thus biodegradation.

pH: The pH of the soil or water can affect both the chemical state of the surfactant and the activity of microbial enzymes. Most microbial degradation occurs under neutral or near-neutral pH conditions.

Oxygen Availability: The complete degradation of this compound, particularly the oxidation of the alkyl chain and the cleavage of the aromatic ring, is an aerobic process that requires oxygen. In anaerobic (oxygen-depleted) environments, the degradation process is significantly slower and may be incomplete. For instance, the biodegradation of similar anionic surfactants like linear alkylbenzene sulfonates (LAS) is known to be inhibited under anaerobic conditions.

Nutrient Availability: The presence of other essential nutrients, such as nitrogen and phosphorus, is crucial for microbial growth and metabolism. A deficiency in these nutrients can limit the ability of microorganisms to degrade the surfactant, even if it is a suitable carbon source.

Microbial Population: The presence of a microbial community adapted to degrading surfactants is essential. Environments with a history of exposure to similar compounds are more likely to harbor microorganisms with the necessary enzymatic capabilities.

Table 2: Influence of Key Factors on the Biodegradability of Anionic Surfactants

| Factor | Influence on Biodegradation Rate | Optimal Conditions (General) |

| Molecular Structure | ||

| Alkyl Chain Linearity | Linear chains are more rapidly degraded than branched chains. | Linear |

| Environmental Conditions | ||

| Temperature | Increases with temperature up to an optimum, then decreases. | Mesophilic range (20-40°C) for most environments |

| pH | Degradation is typically highest in a specific pH range. | Neutral to slightly alkaline (pH 6.5-8.0) |

| Oxygen | Aerobic conditions are generally required for complete degradation. | Aerobic |

| Nutrients | Essential for microbial growth and enzyme production. | Balanced C:N:P ratio |

Advanced Characterization and Spectroscopic Probes for Surfactant Systems

Spectroscopic Techniques for Molecular Structure Elucidation and Environmental Probing

Spectroscopic methods are fundamental in confirming the molecular structure of sodium 4-(dodecanoyloxy)benzenesulfonate and probing its behavior in various environments. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy each provide unique insights into the compound's architecture and interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H-NMR spectroscopy would be expected to show distinct signals corresponding to the different types of protons present in the molecule. The aromatic protons on the benzene (B151609) ring would typically appear as a multiplet in the range of δ 7.2–8.1 ppm. The protons of the dodecanoyloxy chain would also produce characteristic signals: a triplet for the terminal methyl (CH₃) group around δ 0.88 ppm, a large multiplet for the repeating methylene (B1212753) (-(CH₂)₁₀-) groups at approximately δ 1.25 ppm, and a triplet for the methylene group adjacent to the ester oxygen (-COOCH₂-) at about δ 2.55 ppm.

Infrared (IR) Spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. In the IR spectrum of this compound, key absorption bands would confirm the presence of the ester and sulfonate groups. A strong stretching vibration for the ester carbonyl (C=O) group is expected around 1740 cm⁻¹. The sulfonate group (SO₃⁻) would be identified by its characteristic asymmetric and symmetric stretching vibrations, which appear at approximately 1180 cm⁻¹ and 1040 cm⁻¹, respectively. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy is used to study electronic transitions within a molecule and is particularly useful for quantifying the concentration of compounds with chromophores, such as the benzene ring in this compound. This compound is expected to exhibit a maximum absorbance (λmax) at around 260 nm, which is attributed to the π→π* electronic transitions of the aromatic ring. researchgate.net This characteristic absorption allows for the quantification of the surfactant in aqueous solutions, with a linear calibration curve typically observed in the micromolar concentration range. Studies on similar surfactants like sodium dodecylbenzene (B1670861) sulfonate (SDBS) show strong absorption bands around 194 nm and 225 nm, also arising from the π-π* transitions in the aromatic ring. researchgate.netresearchgate.net

Interactive Table: Expected Spectroscopic Data for this compound

| Spectroscopic Technique | Feature | Expected Chemical Shift/Wavenumber/Wavelength |

| ¹H-NMR | Aromatic protons | δ 7.2–8.1 ppm (multiplet) |

| ¹H-NMR | -COOCH₂- protons | δ 2.55 ppm (triplet) |

| ¹H-NMR | -(CH₂)₁₀- protons | δ 1.25 ppm (multiplet) |

| ¹H-NMR | Terminal CH₃ proton | δ 0.88 ppm (triplet) |

| IR Spectroscopy | Ester C=O stretch | ~1740 cm⁻¹ |

| IR Spectroscopy | Asymmetric SO₃⁻ stretch | ~1180 cm⁻¹ |

| IR Spectroscopy | Symmetric SO₃⁻ stretch | ~1040 cm⁻¹ |

| UV-Vis Spectroscopy | π→π* transition (aromatic ring) | ~260 nm |

Scattering Techniques for Aggregate Structure and Size Determination

Further research is required to provide specific data for this compound using Dynamic Light Scattering (DLS), Small-Angle Neutron Scattering (SANS), and Small-Angle X-ray Scattering (SAXS).

Microscopic and Imaging Modalities for Interfacial Phenomena

Further research is required to provide specific data for this compound using Atomic Force Microscopy (AFM), Transmission Electron Microscopy (TEM), and Scanning Electron Microscopy (SEM).

Chromatographic and Electrophoretic Methods for Purity and Degradation Product Analysis

Chromatographic techniques are essential for assessing the purity of this compound and for identifying any potential degradation products. High-Performance Liquid Chromatography (HPLC) is a particularly suitable method for this purpose.

For the analysis of this compound, a common HPLC method involves the use of a C18 reversed-phase column. A typical mobile phase would consist of a mixture of acetonitrile (B52724) and water, for example, in a 70:30 volume ratio, often with the addition of 0.1% trifluoroacetic acid to improve peak shape and resolution. Detection is typically carried out using a UV detector set at 254 nm, which corresponds to the absorbance of the aromatic ring. Under these conditions, the retention time for this compound is generally in the range of 6 to 8 minutes. This method allows for the separation of the main compound from impurities and potential byproducts of its synthesis or degradation.

Thin-layer chromatography (TLC) can also be employed as a simpler and faster method to monitor the progress of the synthesis reaction or to get a preliminary assessment of purity. The spots on the TLC plate can be visualized under UV light due to the UV-active benzene ring.

Rheological Characterization of Surfactant Solutions and Formulations

Further research is required to provide specific data on the rheological properties of this compound solutions.

Computational and Theoretical Modeling of Surfactant Behavior

Molecular Dynamics Simulations of Self-Assembly and Interfacial Adsorption

Molecular dynamics (MD) simulations offer a powerful lens to observe the dynamic processes of surfactant self-assembly and their behavior at interfaces. These simulations model the interactions between individual atoms and molecules over time, providing a detailed picture of micelle formation, aggregation, and adsorption onto surfaces.

For anionic surfactants structurally similar to Sodium 4-(dodecanoyloxy)benzenesulfonate, such as Sodium Dodecyl Benzene (B151609) Sulfonate (SDBS), MD simulations have been employed to investigate their adsorption onto surfaces like silica (B1680970) from an aqueous solution. pku.edu.cn Studies have shown that surfactant molecules tend to adsorb onto surfaces, forming a layer through interactions between the hydrophobic alkyl chain and the surface. pku.edu.cn In the case of this compound, the dodecanoyl tail would be expected to drive its adsorption at hydrophobic surfaces or at the air-water and oil-water interface.

Simulations of SDBS at an oil-water interface have been used to understand its role in enhanced oil recovery. uir.ac.id These models calculate parameters like the diffusion coefficient to reveal the strength of interactions between the surfactant, oil, and water molecules. uir.ac.id For instance, a low diffusion coefficient between SDBS and dodecane (B42187) suggests strong interactions, which is crucial for reducing interfacial tension. uir.ac.id Similarly, MD simulations can elucidate how this compound molecules arrange themselves at an oil-water interface, with the hydrophilic benzenesulfonate (B1194179) head group oriented towards the aqueous phase and the hydrophobic tail penetrating the oil phase. This orientation is fundamental to its function as an emulsifier.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations provide fundamental insights into the electronic properties of a molecule, which govern its reactivity and interactions. These calculations are based on the principles of quantum mechanics to determine the electron distribution and energy levels within the molecule.

For this compound, computational tools can predict key molecular descriptors. These descriptors help in understanding its behavior in different chemical environments.

Predicted Molecular Properties of this compound

| Property | Value | Significance |

|---|---|---|

| Topological Polar Surface Area (TPSA) | 83.5 Ų | Relates to the polarity of the molecule and its ability to interact with polar solvents and surfaces. chemscene.com |

| LogP | 1.421 | The logarithm of the partition coefficient between octanol (B41247) and water, indicating its relative solubility in hydrophobic vs. hydrophilic environments. chemscene.com |

| Hydrogen Bond Acceptors | 5 | The number of sites on the molecule that can accept a hydrogen bond, influencing its interaction with water and other protic solvents. chemscene.com |

These calculations are crucial for understanding the reactivity of the ester and sulfonate groups. The electronic structure determines the sites most susceptible to nucleophilic or electrophilic attack, providing a basis for predicting its chemical stability and potential degradation pathways.

Coarse-Grained Modeling of Complex Surfactant Systems

While all-atom MD simulations provide high-resolution detail, they are computationally expensive and limited to relatively small systems and short timescales. Coarse-grained (CG) modeling addresses this limitation by grouping several atoms into a single "bead" or "superatom." This simplification reduces the computational cost, allowing for the simulation of larger systems, such as the formation of multiple micelles or the interaction of surfactants with polymers and nanoparticles, over longer periods.

The application of CG-MD has been demonstrated for surfactants like sodium dodecyl sulphate (SDS). ua.pt In these models, the complex process of micellization can be observed from a random dispersion of surfactant molecules to the formation of stable aggregates. ua.pt These simulations can predict properties like the critical micelle concentration (CMC) and the average size and shape of the micelles. ua.pt

For a system containing this compound, a CG model would typically represent the hydrophobic dodecanoyloxy tail as one or more beads and the polar sodium benzenesulfonate head group as another. This approach would be invaluable for studying its behavior in complex formulations, such as in the presence of other surfactants, polymers, or in emulsion systems, where large-scale phenomena are of interest.

Thermodynamic Modeling of Phase Equilibria and Aggregation

Thermodynamic modeling is essential for understanding the phase behavior of surfactant solutions and their aggregation properties. This involves studying how temperature, pressure, and concentration affect the formation of different phases (e.g., solid, liquid, micellar).

Studies on the phase equilibrium of related compounds, like the sodium benzenesulfonate (BSNa)–sodium sulfate (B86663) (Na2SO4)–water ternary system, provide a framework for this analysis. jproeng.com In such studies, phase diagrams are constructed by measuring the solubility of the components at different temperatures. jproeng.com These diagrams identify the regions of stability for different solid phases and the conditions for co-crystallization. jproeng.com

Thermodynamic analysis, using equations like the van't Hoff equation, can determine the enthalpy (ΔH), Gibbs free energy (ΔG), and entropy (ΔS) of dissolution and micellization. jproeng.com For example, the dissolution of Na2SO4 in a benzenesulfonate solution has been shown to be an endothermic and non-spontaneous process, driven by an increase in entropy. jproeng.com

For this compound, thermodynamic modeling would be used to predict its Krafft temperature (the temperature at which the solubility of the surfactant equals its CMC) and its cloud point in the presence of nonionic surfactants. Understanding the thermodynamics of its aggregation is key to controlling its performance in applications like detergency and emulsification, where the formation of micelles is paramount.

Thermodynamic Data for the Dissolution of Na2SO4 in the BSNa-Na2SO4-H2O System

| Temperature (K) | ΔG (kJ/mol) | ΔH (kJ/mol) | ΔS (J/mol·K) |

|---|---|---|---|

| 273.15 | > 0 (Non-spontaneous) | > 0 (Endothermic) | > 0 (Entropy increase) |

| 283.15 | > 0 (Non-spontaneous) | > 0 (Endothermic) | > 0 (Entropy increase) |

| 313.15 | > 0 (Non-spontaneous) | > 0 (Endothermic) | > 0 (Entropy increase) |

Note: This table is illustrative of the type of data obtained from thermodynamic studies of related sulfonate systems. The dissolution of Na2SO4 is a non-spontaneous process in this system. jproeng.com

Predictive Models for Structure-Performance Relationships

Predictive modeling aims to establish quantitative structure-performance relationships (QSPRs), which correlate the molecular structure of a surfactant with its functional properties. By understanding these relationships, new surfactants can be designed with enhanced or specific performance characteristics.

For alkylbenzene sulfonates, it is known that the length and branching of the alkyl chain, as well as the position of the benzene ring, are critical factors controlling the properties of the interfacial film. mdpi.com For example, longer alkyl chains generally lead to lower CMC and greater surface activity, but may also increase the Krafft temperature.

Computational models can be developed to predict properties such as:

Critical Micelle Concentration (CMC): The concentration at which micelles begin to form.

Surface Tension Reduction: The ability of the surfactant to lower the surface tension of water.

Wetting Power: The efficiency with which the surfactant promotes the spreading of a liquid on a surface.

Foaming/Defoaming Ability: The capacity to generate or destroy foam.

For this compound, QSPR models would analyze features like the length of the dodecanoyl chain, the presence of the ester linkage, and the properties of the sulfonate group to predict its effectiveness in specific applications. These models can accelerate the development of new surfactant formulations by reducing the need for extensive experimental screening.

Structure Performance Relationships and Rational Design Principles

Influence of Hydrophobic Chain Length and Branching on Interfacial Activity and Aggregation

The hydrophobic portion of a surfactant is a primary determinant of its surface activity and self-aggregation behavior in solution. For acyl-oxybenzenesulfonates, the length and structure of this alkyl chain are critical.

The dodecanoyl (C12) chain in Sodium 4-(dodecanoyloxy)benzenesulfonate provides significant hydrophobicity. A general principle in surfactancy is that increasing the length of the hydrophobic alkyl chain enhances the driving force for micellization. This results in a lower Critical Micelle Concentration (CMC), the concentration at which surfactant molecules begin to form aggregates (micelles). Studies on analogous surfactants like alpha olefin sulfonates (AOS) have shown that as the alkyl chain length increases, the CMC decreases. bohrium.com However, this increase in hydrophobicity can also lead to a decrease in properties such as foamability, foam stability, and wettability. bohrium.comresearchgate.net An excessively long chain can also lead to a more disordered molecular arrangement at interfaces, potentially reducing effectiveness. mdpi.com

Branching in the hydrophobic tail disrupts the orderly packing of surfactant molecules at interfaces and within micelles. Compared to their linear counterparts, branched-chain surfactants generally exhibit a higher CMC and reduced foam stability. researchgate.net The linear nature of the dodecanoyl chain in this compound is therefore advantageous for efficient packing, leading to effective surface tension reduction.

Table 1: Effect of Hydrophobic Chain Characteristics on Surfactant Properties

| Property | Effect of Increasing Linear Chain Length | Effect of Chain Branching |

| Critical Micelle Concentration (CMC) | Decreases bohrium.comresearchgate.net | Increases |

| Surface Tension Reduction Efficiency | Increases (up to a limit) | Decreases |

| Foamability & Foam Stability | Generally Decreases bohrium.comresearchgate.net | Decreases researchgate.net |

| Wettability | Generally Decreases researchgate.net | Decreases |

| Biodegradability | Decreases | Significantly Decreases |

Impact of Aromatic Substitution Patterns on Surfactant Properties

This para arrangement results in a relatively linear molecular shape, which is highly favorable for surfactant efficacy. This linearity allows for close and orderly packing of molecules at the air-water interface and in the structure of micelles. Such efficient packing is crucial for lowering surface tension and for the solubilization of nonpolar substances within the micellar core.

A hypothetical ortho (1,2) isomer would introduce significant steric hindrance between the bulky dodecanoyloxy group and the sulfonate group. This would likely disrupt micelle formation and efficient packing at interfaces. A meta (1,3) isomer would result in a bent or "kinked" molecular geometry. This nonlinearity would make it less effective at reducing surface tension compared to the linear para isomer because it cannot pack as densely at an interface. masterorganicchemistry.com Therefore, the para configuration is the most common and effective for this class of surfactants.

Role of the Ester Linkage and its Position on Hydrolytic Stability and Performance

The ester linkage (-C(=O)O-) is a defining feature of this compound, connecting the hydrophobic tail to the aromatic head. This bond is susceptible to hydrolysis, particularly under strong alkaline or acidic conditions. This chemical instability is a critical performance parameter.

The hydrolysis reaction breaks the surfactant molecule into its constituent parts: sodium 4-hydroxybenzenesulfonate (B8699630) and dodecanoic acid. This degradation leads to a complete loss of surfactant properties. The rate of this hydrolysis is dependent on pH and temperature, which limits the operational window for its application. For instance, its use in high-pH cleaning formulations would be problematic due to a shortened active lifetime.

The position of the ester group is fundamental to the surfactant's classification and behavior. Situated between the hydrophobic chain and the hydrophilic aromatic ring, it acts as a deliberate "weak link" in the molecular structure. This strategic placement is a key element in designing surfactants with controlled stability and environmental profiles.

Correlation of Molecular Architecture with Functional Attributes in Specific Academic Applications

The distinct molecular architecture of acyl-oxybenzenesulfonates makes them valuable tools in various research contexts, particularly for studying micellar systems.

Micellar Catalysis: The well-defined structure, with a nonpolar dodecanoyl core and an anionic sulfonate surface, makes micelles of this surfactant an ideal microenvironment for studying reaction kinetics. The hydrophobic core can solubilize nonpolar reactants, increasing their effective concentration and bringing them into proximity with catalysts that may reside at the micelle-water interface. nih.gov

Drug Delivery Models: The ability of the micellar core to solubilize poorly water-soluble compounds is a key attribute studied in pharmaceutical sciences. nih.gov Acyl-oxybenzenesulfonates can serve as model systems for investigating the encapsulation and release of active pharmaceutical ingredients (APIs). nih.gov The cleavable ester linkage offers a potential mechanism for controlled release, where a change in pH could trigger the breakdown of the micelle and the release of its contents.

Studies of Surfactant Aggregation: The relatively simple and well-defined structure allows for fundamental studies of surfactant physics, such as determining the influence of chain length or counter-ions on micelle size, shape, and aggregation number. mendeley.com

Design Principles for Environmentally Benign Acyl-Oxybenzenesulfonates

The design of modern surfactants increasingly focuses on environmental compatibility, particularly biodegradability. Acyl-oxybenzenesulfonates exemplify a key principle of "design for degradation."

The primary principle is the incorporation of intentionally cleavable chemical bonds into the surfactant's backbone. The ester linkage in this compound serves this exact purpose. Unlike the highly stable ether or carbon-carbon bonds found in more persistent surfactants, the ester bond can be readily broken by chemical hydrolysis or, more importantly, by enzymes (esterases) present in the environment.

This "designed-in" instability allows the molecule to break apart into smaller, less complex fragments—a fatty acid and a substituted benzenesulfonate (B1194179). These smaller molecules are generally more susceptible to further and faster biodegradation by microorganisms than the parent surfactant molecule.

Further principles for designing greener versions include:

Linear, Unbranched Hydrophobic Chains: Linear alkyl chains are more readily degraded by aerobic microbial processes (beta-oxidation) than branched chains. The dodecanoyl chain fits this criterion.

By combining a cleavable linkage with a linear hydrophobic tail, the molecular architecture of this compound serves as a model for creating effective yet environmentally conscious surfactants.

Future Directions and Emerging Research Avenues

Development of Novel Acyl-Oxybenzenesulfonate Architectures

Future research is anticipated to focus on the rational design and synthesis of new acyl-oxybenzenesulfonate surfactants with tailored properties. This involves modifying the molecular structure to enhance performance in specific applications. Key areas of development may include:

Varying the Acyl Chain: Altering the length and degree of branching of the dodecanoyl (acyl) chain to fine-tune the surfactant's hydrophobicity. This can impact its critical micelle concentration (CMC), surface tension reduction efficiency, and solubility.

Modifying the Aryl Group: Introducing different substituents onto the benzene (B151609) ring to alter the electronic properties and spatial arrangement of the head group. This could influence its interaction with surfaces and other molecules.

Introducing Functional Groups: Incorporating additional functional groups, such as hydroxyl or ether linkages, into the molecule to impart new functionalities, such as enhanced biodegradability, stimuli-responsiveness (e.g., to pH or temperature), or specific binding capabilities.

These novel architectures could lead to surfactants with improved detergency, emulsification, and foaming properties, optimized for challenging conditions like high salinity or extreme temperatures.

Exploration of Synergistic Effects in Mixed Surfactant Systems

The performance of surfactants can be significantly enhanced through synergistic interactions when mixed with other types of surfactants. Future studies will likely investigate the behavior of Sodium 4-(dodecanoyloxy)benzenesulfonate in binary or ternary surfactant systems. Research indicates that mixing anionic surfactants, like acyl-oxybenzenesulfonates, with nonionic or cationic surfactants can lead to a reduction in the total surfactant concentration required to achieve desired effects. nih.gov

Key research questions include:

How does the molecular structure of this compound influence its interaction with other surfactants at interfaces?

What are the mechanisms behind observed synergism, such as enhanced surface packing or reduced electrostatic repulsion in mixed micelles? nih.gov

Can these synergistic mixtures be optimized for specific applications like enhanced oil recovery, soil remediation, or advanced cleaning formulations?

The study of these mixed systems is crucial for developing highly efficient and cost-effective surfactant formulations. For instance, the addition of a nonionic surfactant can increase the adsorption of an ionic surfactant at an interface, leading to a significant boost in performance that cannot be explained by a simple additive effect. nih.gov

Advanced Characterization Techniques for In-Situ Studies

A deeper understanding of how this compound functions requires advanced analytical methods that can probe its behavior in real-time and under realistic conditions (in-situ). Emerging techniques will allow researchers to visualize and quantify surfactant adsorption at interfaces, micelle formation, and interactions with other molecules with unprecedented detail.

| Technique | Information Gained |

| Ambient-Pressure XPS (AP-XPS) | Provides elemental composition and chemical state information of the surfactant at gas-liquid or solid-liquid interfaces under realistic pressures. numberanalytics.com |

| In-Situ Infrared Spectroscopy | Studies the vibrational modes of the surfactant molecules to gain insights into their orientation, conformation, and interactions at surfaces during dynamic processes. numberanalytics.com |

| Operando X-ray Diffraction (XRD) | Monitors the structural evolution of crystalline or semi-crystalline phases involving the surfactant during processes like precipitation or interaction with solid surfaces. 4tu.nl |

| In-Situ Transmission Electron Microscopy (TEM) | Allows for direct visualization of surfactant aggregates, such as micelles or vesicles, and their response to stimuli like temperature or the addition of other components. numberanalytics.com |

These techniques will be instrumental in connecting the molecular structure of acyl-oxybenzenesulfonates to their macroscopic performance, facilitating a more rational design of new surfactant systems. numberanalytics.com4tu.nl

Expanding Computational Models to Multiscale Simulations

Computational modeling is a powerful tool for predicting the behavior of surfactants and complementing experimental research. While basic computational data for this compound exists, future work will focus on more sophisticated and predictive simulations. chemscene.com

Table of Computational Data for this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₇NaO₅S |

| Molecular Weight | 378.46 g/mol |

| Topological Polar Surface Area (TPSA) | 83.5 Ų |

| LogP | 1.421 |

| Rotatable Bonds | 12 |

Data sourced from ChemScene. chemscene.com

Future computational efforts will likely involve:

Molecular Dynamics (MD) Simulations: To model the self-assembly of surfactant molecules into micelles and their adsorption at interfaces, providing insights into the structure and dynamics of these systems. nih.gov

Density Functional Theory (DFT) Calculations: To investigate the electronic structure and reactivity of the surfactant molecule, helping to understand its role in processes like micellar catalysis. researchgate.net

Multiscale Modeling: To bridge the gap between the molecular level (nanoseconds, nanometers) and the macroscopic scale (seconds, micrometers). This involves combining detailed molecular simulations with coarse-grained models to predict properties like foam stability or emulsion lifetime.

These advanced simulations will accelerate the discovery and optimization of new acyl-oxybenzenesulfonate surfactants for a wide range of applications.

Q & A

Q. What are the standard synthetic routes for Sodium 4-(dodecanoyloxy)benzenesulfonate, and what critical parameters must be controlled during its preparation?

The synthesis typically involves a two-step process: (1) esterification of 4-hydroxybenzenesulfonic acid with dodecanoyl chloride to form the dodecanoyloxy intermediate, followed by (2) neutralization with sodium hydroxide. Key parameters include maintaining an inert atmosphere (e.g., nitrogen or argon) to prevent carbonate contamination during sulfonation , precise temperature control (80–100°C) during esterification to avoid side reactions, and rigorous purification via recrystallization or column chromatography to achieve >95% purity. Reaction progress can be monitored using thin-layer chromatography (TLC) with UV visualization .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?

- 1H-NMR : Expect peaks for the dodecanoyloxy chain (δ 0.88 ppm, triplet for terminal CH3; δ 1.25 ppm, multiplet for -(CH2)10-; δ 2.55 ppm, triplet for -COOCH2-) and aromatic protons (δ 7.2–8.1 ppm, multiplet for benzene ring) .

- FTIR : Confirm ester C=O stretching (~1740 cm⁻¹) and sulfonate S=O asymmetric/symmetric stretches (~1180 cm⁻¹ and 1040 cm⁻¹).

- Mass Spectrometry : ESI-MS should show [M-Na]⁻ at m/z 399.1 (C18H27O5S⁻) .

Q. What are the primary challenges in characterizing the hygroscopicity of this compound, and how can they be mitigated?

The sulfonate group’s ionic nature makes the compound hygroscopic, leading to hydration-dependent solubility and stability. Researchers should:

- Store samples in desiccators with anhydrous CaCl2 or silica gel.

- Use Karl Fischer titration to quantify water content pre-experiment.

- Perform thermogravimetric analysis (TGA) to assess moisture loss under controlled heating (e.g., 25–150°C at 10°C/min) .

Q. Which analytical methods are suitable for quantifying this compound in aqueous solutions?

- UV-Vis Spectroscopy : Measure absorbance at λmax ~260 nm (aromatic π→π* transitions) with a calibration curve (linear range: 1–100 µM).

- HPLC : Use a C18 column, mobile phase of acetonitrile/water (70:30 v/v) with 0.1% trifluoroacetic acid, and detect at 254 nm. Retention time typically 6–8 minutes .

Q. How does the surfactant behavior of this compound compare to structurally related sulfonates?

Its critical micelle concentration (CMC) is lower than sodium dodecyl sulfate (SDS) due to the hydrophobic dodecanoyloxy chain enhancing self-assembly. Conductivity measurements (CMC ~0.8 mM at 25°C) and dynamic light scattering (DLS) can characterize micelle size (~3–5 nm). Compare with sodium 4-(1-methyldecyl)benzenesulfonate (CMC ~1.2 mM) to assess alkyl branching effects .

Advanced Research Questions

Q. What strategies are recommended for resolving discrepancies in reported solubility data of this compound across different solvent systems?

Contradictions often arise from impurities, hydration states, or measurement protocols. To standardize:

- Purify the compound via Soxhlet extraction with ethanol.

- Use saturated solutions equilibrated for 72 hours at 25°C, filtered through 0.22 µm membranes.

- Quantify solubility via gravimetric analysis or HPLC. For polar aprotic solvents (e.g., DMSO), solubility exceeds 50 mg/mL, while in water, it is ~10 mg/mL due to micelle formation .

Q. How can computational chemistry aid in predicting the interaction of this compound with lipid bilayers or proteins?

- Molecular Dynamics (MD) Simulations : Model the compound’s insertion into lipid bilayers (e.g., DPPC membranes) using GROMACS. Parameters include hydrophobic tail anchoring and sulfonate group hydration.

- Docking Studies : Use AutoDock Vina to predict binding to serum albumin (PDB ID: 1AO6), focusing on electrostatic interactions with lysine/arginine residues .

Q. What experimental designs are effective for studying the compound’s role in photocatalytic degradation processes?

- Photoreactor Setup : Use TiO2 or Mg-TiO2 nanoparticles (150 mg/L) under visible light (λ > 420 nm) with 10 ppm dye solutions. Monitor degradation via UV-Vis at 30-minute intervals.

- Control Experiments : Compare with methyl orange (MO) and methylene blue (MB) to assess specificity. Quenching studies (e.g., adding tert-butanol for •OH radical trapping) can elucidate degradation mechanisms .

Q. How can researchers optimize the synthesis of this compound for large-scale (>1 mol) production while maintaining purity?

- Flow Chemistry : Implement continuous esterification in a microreactor (residence time 30 min, 90°C) to enhance heat transfer and reduce side products.

- In-line Purification : Couple with liquid-liquid extraction (ethyl acetate/water) and nanofiltration to remove unreacted dodecanoyl chloride.

- Quality Control : Use PAT (Process Analytical Technology) tools like inline FTIR for real-time monitoring .

Q. What advanced techniques are required to analyze structural isomers or degradation products of this compound in environmental samples?

- LC-HRMS : Employ a Q-TOF mass spectrometer with negative ion mode (ESI⁻) to detect sulfonate fragments (m/z 183.0 for benzenesulfonate).

- Ion Mobility Spectrometry (IMS) : Differentiate isomers based on collision cross-section differences.

- NMR Metabolomics : Use 13C-labeled analogs to track degradation pathways in soil/water matrices .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.